Germanium tetrabromide

Description

Properties

IUPAC Name |

tetrabromogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br4Ge/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHDVMPJLLGYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ge](Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeBr4, Br4Ge | |

| Record name | germanium(IV) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065468 | |

| Record name | Germane, tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13450-92-5 | |

| Record name | Tetrabromogermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germane, tetrabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germane, tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germane, tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium tetrabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dawn of a New Element's Chemistry: The Discovery and First Synthesis of Germanium Tetrabromide

In the annals of chemical history, the discovery of a new element is a momentous occasion, often followed by a flurry of research to characterize its properties and chemical behavior. Such was the case with germanium, discovered by the German chemist Clemens Alexander Winkler in 1886.[1][2] This discovery not only filled a gap in Mendeleev's periodic table but also opened the door to the exploration of a new family of compounds.[3][4] Among the earliest of these to be synthesized and studied was Germanium tetrabromide (GeBr₄), a compound that played a crucial role in the initial characterization of this new element.

The journey to Germanium tetrabromide began with Winkler's meticulous analysis of a silver-bearing ore called argyrodite, found in a mine near Freiberg, Saxony.[2][4][5] After extensive chemical purification, Winkler successfully isolated the new element on February 6, 1886.[5] Eager to understand its chemical nature, he proceeded to prepare several of its compounds, including its halides.

The first synthesis of Germanium tetrabromide was achieved by Winkler himself through the direct reaction of elemental germanium with bromine.[6][7] This straightforward approach, reacting the newly isolated element with a halogen, was a common and effective method for producing binary halides at the time.

Quantitative Data

The initial characterization of Germanium tetrabromide by Winkler and subsequent early 20th-century chemists provided the first quantitative insights into its physical properties. While Winkler's primary focus was on the elemental analysis to confirm the stoichiometry, later work by researchers such as Dennis and Hance in 1922 provided more precise measurements.

| Property | Reported Value | Source |

| Melting Point | 26.1 °C | Dennis, L. M.; Hance, F. E. (1922) |

| Boiling Point | 186.5 °C | Dennis, L. M.; Hance, F. E. (1922) |

| Density | 3.13 g/mL at 25 °C | Dennis, L. M.; Hance, F. E. (1922) |

| Appearance | White, crystalline solid | Winkler, C. (1887) / General Observations |

| Reactivity with Water | Reacts to form Germanium dioxide and Hydrobromic acid | General Observations |

Experimental Protocols

Winkler's First Synthesis of Germanium Tetrabromide (circa 1886-1887)

Objective: To synthesize Germanium tetrabromide from elemental germanium and liquid bromine.

Materials:

-

Pure elemental germanium powder.

-

Liquid bromine.

-

A glass reaction tube or flask, likely made of hard glass to withstand gentle heating.

-

A distillation apparatus for purification.

-

A receiving flask, possibly cooled.

Procedure:

-

Preparation of Reactants: A weighed amount of finely powdered elemental germanium was placed into the reaction vessel.

-

Reaction with Bromine: A stoichiometric excess of liquid bromine was carefully introduced into the reaction vessel containing the germanium powder. The reaction is exothermic, so the addition was likely performed cautiously, possibly with cooling.

-

Initiation and Completion of Reaction: The reaction vessel was likely gently heated to initiate and sustain the reaction between germanium and bromine vapor. The direct reaction is represented by the equation: Ge(s) + 2Br₂(l) → GeBr₄(s/l)

-

Purification by Distillation: Upon completion of the reaction, the excess bromine and the resulting Germanium tetrabromide were separated and purified. Given the relatively low boiling point of Germanium tetrabromide, this was likely achieved by distillation. The reaction mixture was heated, and the Germanium tetrabromide vapor was passed through a condenser and collected in a receiving flask. Excess bromine would have distilled over first due to its lower boiling point (58.8 °C).

-

Product Collection and Characterization: The distilled Germanium tetrabromide, a colorless liquid at temperatures above 26.1 °C, would solidify upon cooling to a white crystalline solid. Winkler would have then proceeded with elemental analysis to confirm its composition and made observations on its physical properties such as its melting behavior and reactivity.

Visualizing the Discovery and Synthesis Pathway

The following diagram illustrates the logical workflow from the discovery of the source mineral to the synthesis and initial characterization of Germanium tetrabromide.

Caption: Workflow from the discovery of Germanium to the synthesis and characterization of GeBr₄.

References

- 1. Clemens Alexander Winkler (1838-1904) - the Outstanding German Chemist of the Second Half of the XIX Century [redalyc.org]

- 2. sciencenotes.org [sciencenotes.org]

- 3. acshist.scs.illinois.edu [acshist.scs.illinois.edu]

- 4. sharpgiving.com [sharpgiving.com]

- 5. كلمنس ڤينكلر - المعرفة [marefa.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure of Germanium Tetrabromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of Germanium tetrabromide (GeBr4), a compound of interest in various chemical and materials science applications. This document outlines the crystallographic data, experimental protocols for structure determination, and visualizations of its molecular and crystalline frameworks.

Germanium tetrabromide is a colorless solid at room temperature and is known to exist in at least two crystalline polymorphs: a cubic α-modification stable at ambient temperatures and a monoclinic β-modification at lower temperatures.[1][2] The transition between these phases occurs at approximately -60 °C.[1]

Crystallographic Data

The structural parameters for both the α and β phases of Germanium tetrabromide have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented below for comparative analysis.

Table 1: Crystallographic Data for Germanium Tetrabromide Polymorphs

| Parameter | α-GeBr4 (Cubic)[3][4] | β-GeBr4 (Monoclinic)[1][5] |

| Crystal System | Cubic | Monoclinic |

| Space Group | Pa-3 (No. 205) | P121/c1 (No. 14) |

| Lattice Parameters | a = 11.1723 Å | a = 10.183(2) Å, b = 6.779(1) Å, c = 10.292(2) Å |

| b = 11.1723 Å | ||

| c = 11.1723 Å | ||

| Cell Angles | α = 90.00° | α = 90° |

| β = 90.00° | β = 102.53(3)° | |

| γ = 90.00° | γ = 90° | |

| Unit Cell Volume (V) | 1394.5 ų | 693.5 ų |

| Formula Units per Cell (Z) | 8 | 4 |

| Temperature (T) | 213 K | 93 K |

| R-factor (Rgt(F)) | 0.027 | 0.061 |

Table 2: Selected Bond Distances and Angles for β-GeBr4 [1][5]

| Bond/Angle | Value |

| Ge-Br Distances | 2.264(1) Å to 2.269(1) Å |

| Br-Ge-Br Angles | Between 109° and 110° |

In the low-temperature monoclinic phase, the germanium atom is tetrahedrally coordinated by four crystallographically distinct bromine atoms. The Ge-Br bond lengths are nearly identical, and the Br-Ge-Br angles are close to the ideal tetrahedral angle of 109.5°.[1][5] The structure can be described as a hexagonal close packing of bromine atoms with germanium atoms occupying one-eighth of the tetrahedral holes.[1] The room-temperature cubic phase is isotypic with the SnI4 structure.[1]

Experimental Protocols

The determination of the crystal structure of Germanium tetrabromide was achieved through single-crystal X-ray diffraction. The following is a detailed methodology based on the cited literature.

1. Sample Preparation and Crystal Growth:

-

Source Material: Liquid Germanium tetrabromide (m.p. 26 °C) was used as the starting material.[1]

-

Crystal Growth: A small amount of liquid GeBr4 was sealed under an argon atmosphere in a glass capillary with a diameter of 0.03 mm.[1] Colorless, transparent single crystals were grown in situ on the diffractometer by a process of repeated careful freezing and melting, controlled by a temperature regulation system.[1]

2. X-ray Diffraction Data Collection:

-

Instrumentation: A Stoe IPDS I single-crystal diffractometer was utilized for data collection.[1][5]

-

X-ray Source: Molybdenum Kα radiation (λ = 0.71073 Å) was employed as the X-ray source.[5]

-

Temperature Control: Data for the β-phase was collected at a low temperature of 93 K, maintained by a temperature control unit on the diffractometer.[1] For the α-phase, data was collected at 213 K.[4]

-

Data Collection Strategy: A series of diffraction images were collected by rotating the crystal in the X-ray beam. The 2θ_max for the data collection was 63.94°.[1][5]

3. Data Processing and Structure Solution:

-

Data Integration and Scaling: The raw diffraction data were processed to measure the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure was solved and refined using the SHELXL-97 software package.[1] The final models converged to the R-factors listed in Table 1.

Visualizations

Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from sample preparation to the final crystallographic analysis.

Caption: Experimental workflow for GeBr4 crystal structure analysis.

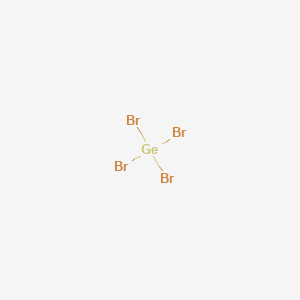

Molecular Geometry of Germanium Tetrabromide

The fundamental unit of the Germanium tetrabromide crystal structure is the GeBr4 molecule, which exhibits a tetrahedral geometry.

Caption: Tetrahedral molecular structure of GeBr4.

References

Spectroscopic Profile of Germanium Tetrabromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Germanium tetrabromide (GeBr₄), focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in materials science, inorganic chemistry, and related fields where the characterization of germanium compounds is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The only NMR active nucleus of germanium is ⁷³Ge, which has a nuclear spin of 9/2.[1] This property results in a nuclear electric quadrupole moment, which can lead to broad resonance lines in environments with an electric field gradient at the germanium nucleus.[2] For symmetrical molecules like Germanium tetrabromide, however, a single, albeit broadened, resonance is observed.

⁷³Ge NMR Data

A key parameter in NMR spectroscopy is the chemical shift (δ), which is indicative of the electronic environment of the nucleus. The ⁷³Ge chemical shift of Germanium tetrabromide has been reported relative to neat Germanium tetrachloride (GeCl₄).

| Compound | Chemical Shift (δ) vs. neat GeCl₄ (ppm) |

| Germanium tetrabromide (GeBr₄) | 343 ± 3[2] |

Positive chemical shift values denote increased shielding of the germanium nucleus and a shift to a higher field.[2]

Experimental Protocol: ⁷³Ge NMR

The following provides a generalized experimental protocol for obtaining ⁷³Ge NMR spectra of Germanium tetrabromide, based on reported methodologies.[2]

Sample Preparation: Due to the moisture sensitivity of Germanium tetrabromide, all sample handling should be performed under anhydrous conditions, employing standard vacuum line or drybox techniques. GeBr₄ can be analyzed as a neat liquid, as it melts near room temperature (26 °C), or as a solution in a dry, non-coordinating solvent such as carbon disulfide (CS₂).[2]

Instrumentation and Data Acquisition:

-

Spectrometer: A wide-line NMR spectrometer is suitable for observing the broad ⁷³Ge resonance. A Varian 4200B spectrometer operating at a frequency of 2.08 MHz for ⁷³Ge has been used.[2]

-

Temperature: Spectra are typically acquired at room temperature.

-

Reference: Chemical shifts are reported relative to an external standard, such as neat Germanium tetrachloride (GeCl₄).

-

Data Processing: The resonance signals can be recorded as derivatives of either the dispersion or absorption modes. Calibration of the spectra is achieved by generating audiofrequency sidebands.[2]

Caption: Workflow for ⁷³Ge NMR Spectroscopy of GeBr₄.

Vibrational Spectroscopy: Infrared (IR) and Raman

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For a tetrahedral molecule like Germanium tetrabromide (Td symmetry), there are four fundamental vibrational modes.

IR and Raman Data

The vibrational frequencies of Germanium tetrabromide in the liquid phase have been determined and assigned as follows.

| Mode Number | Symmetry Species | Approximate Type of Mode | Infrared (cm⁻¹) | Raman (cm⁻¹) |

| ν₁ | a₁ | Symmetric stretch | Inactive | 235 |

| ν₂ | e | Degenerate deformation | Inactive | 79 |

| ν₃ | f₂ | Degenerate stretch | 327 | 327 |

| ν₄ | f₂ | Degenerate deformation | 112 | 112 |

Data sourced from the NIST Chemistry Webbook, originally compiled by Shimanouchi (1972). The uncertainty in these frequency values is estimated to be between 3 and 6 cm⁻¹.[1]

Experimental Protocols: IR and Raman Spectroscopy

Infrared (IR) Spectroscopy: Given that Germanium tetrabromide is a low-melting solid, its IR spectrum can be conveniently measured in the liquid state.

-

Sample Preparation: A thin film of molten GeBr₄ can be placed between two IR-transparent windows (e.g., KBr or CsI plates). Alternatively, a solution in a suitable transparent solvent like carbon disulfide can be used in a liquid cell.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used to record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Data Acquisition: A background spectrum of the empty cell or solvent is recorded and subtracted from the sample spectrum to obtain the absorbance spectrum of GeBr₄.

Caption: Workflow for Infrared (IR) Spectroscopy of GeBr₄.

Raman Spectroscopy: Raman spectroscopy is well-suited for the analysis of liquid samples.

-

Sample Preparation: Liquid Germanium tetrabromide can be placed in a glass capillary tube or a cuvette.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., an argon ion laser) is used. The scattered light is collected, typically at a 90° angle to the incident beam, and directed to a monochromator and detector.

-

Data Acquisition: The spectrum is recorded, showing the intensity of the scattered light as a function of the Raman shift (in cm⁻¹) relative to the excitation frequency.

Caption: Workflow for Raman Spectroscopy of GeBr₄.

References

quantum chemical calculations Germanium tetrabromide

An In-depth Technical Guide to the Quantum Chemical Calculations of Germanium Tetrabromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed to elucidate the structural, vibrational, and electronic properties of Germanium tetrabromide (GeBr₄). This document details the theoretical methodologies, presents key quantitative data in a structured format, and offers insights into the computational workflows involved in the analysis of this inorganic compound.

Molecular Structure and Geometry

Germanium tetrabromide is a tetrahedral molecule belonging to the Td point group. Quantum chemical calculations are essential for determining its optimized molecular geometry, which serves as the foundation for calculating other molecular properties.

Experimental and Computational Geometry

The equilibrium geometry of GeBr₄ has been determined both experimentally and through computational methods. Density Functional Theory (DFT) is a widely used computational approach for geometry optimization.

Table 1: Experimental and Calculated Geometrical Parameters for GeBr₄

| Parameter | Experimental Value | Calculated Value (DFT/B3LYP) |

| Ge-Br Bond Length (Å) | 2.272 | Data not available in search results |

| Br-Ge-Br Bond Angle (°) | 109.471 | Data not available in search results |

Note: While a specific calculated value for the Ge-Br bond length and Br-Ge-Br bond angle from a peer-reviewed publication was not retrieved in the search, the experimental values provide a benchmark for computational accuracy.

Computational Protocol for Geometry Optimization

The geometry of Germanium tetrabromide can be optimized using various quantum chemical software packages (e.g., Gaussian, ORCA, GAMESS). A typical computational protocol involves the following steps:

-

Input Structure: A starting molecular geometry of GeBr₄ is created.

-

Method Selection: A theoretical method is chosen. Density Functional Theory (DFT) with a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is a common and effective choice for this type of molecule.

-

Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is selected. For a molecule containing a heavier element like Germanium and halogens like Bromine, a basis set that includes polarization and diffuse functions is recommended for accurate results. Common choices include the Pople-style basis sets (e.g., 6-311+G(d,p)) or the Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVTZ). For Germanium, an effective core potential (ECP) such as the LanL2DZ can be employed to reduce computational cost by treating the core electrons implicitly.

-

Optimization Algorithm: An optimization algorithm, such as the Berny algorithm, is used to iteratively adjust the molecular geometry to find the minimum energy structure on the potential energy surface.

-

Convergence Criteria: The optimization process continues until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds.

-

Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies).

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and structure of a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding normal modes, aiding in the interpretation of experimental spectra.

Calculated Vibrational Frequencies

The vibrational modes of the tetrahedral GeBr₄ molecule can be classified according to their symmetry. The irreducible representation for the vibrational modes of an XY₄ tetrahedral molecule is A₁ + E + 2T₂.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for GeBr₄

| Vibrational Mode | Symmetry | Calculated Frequency (DFT/B3LYP) | Description |

| ν₁ | A₁ | Data not available in search results | Symmetric Ge-Br stretch (Raman active) |

| ν₂ | E | Data not available in search results | Br-Ge-Br bending (Raman active) |

| ν₃ | T₂ | Data not available in search results | Asymmetric Ge-Br stretch (IR and Raman active) |

| ν₄ | T₂ | Data not available in search results | Br-Ge-Br bending (IR and Raman active) |

Note: Specific calculated vibrational frequencies for GeBr₄ from a definitive computational study were not found in the search results. The table outlines the expected vibrational modes and their symmetries.

Computational Protocol for Vibrational Frequency Calculation

The calculation of vibrational frequencies is typically performed after a successful geometry optimization using the same level of theory (functional and basis set). The process involves:

-

Hessian Matrix Calculation: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are computed analytically or numerically.

-

Mass-Weighting and Diagonalization: The Hessian matrix is mass-weighted and then diagonalized to obtain the vibrational frequencies and the corresponding normal modes.

-

Zero-Point Vibrational Energy (ZPVE): The ZPVE is calculated by summing all the real vibrational frequencies.

-

IR and Raman Intensities: The IR intensities are calculated from the derivatives of the dipole moment with respect to the normal modes, while Raman activities are calculated from the derivatives of the polarizability.

Electronic Properties

The electronic properties of Germanium tetrabromide, such as its electronic transitions and molecular orbitals, can be investigated using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for studying excited states and predicting UV-Vis spectra.

Molecular Orbitals and Electronic Transitions

The electronic structure of GeBr₄ is characterized by its molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO provides an approximation of the first electronic excitation energy.

Table 3: Calculated Electronic Properties of GeBr₄

| Property | Calculated Value (TD-DFT) |

| HOMO Energy (eV) | Data not available in search results |

| LUMO Energy (eV) | Data not available in search results |

| HOMO-LUMO Gap (eV) | Data not available in search results |

| Major Electronic Transitions (nm) | Data not available in search results |

| Oscillator Strengths | Data not available in search results |

Note: Quantitative data for the electronic properties of GeBr₄ from computational studies were not available in the provided search results.

Computational Protocol for Electronic Property Calculation

The protocol for calculating electronic properties typically involves:

-

Ground-State Calculation: A ground-state DFT calculation is performed on the optimized geometry to obtain the molecular orbitals and their energies.

-

Excited-State Calculation (TD-DFT): A TD-DFT calculation is then carried out to compute the energies of the electronic excited states and the oscillator strengths for transitions from the ground state to these excited states.

-

Spectrum Simulation: The calculated excitation energies and oscillator strengths can be used to simulate a theoretical UV-Vis absorption spectrum.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the quantum chemical calculations of Germanium tetrabromide and the relationship between its molecular properties.

Caption: Workflow for quantum chemical calculations of GeBr₄.

Caption: Interrelationship of GeBr₄ molecular properties.

Conclusion

Quantum chemical calculations are a powerful tool for investigating the molecular properties of Germanium tetrabromide. While experimental data provides essential benchmarks, computational methods offer a deeper understanding of the relationships between structure, vibrational dynamics, and electronic behavior. The protocols outlined in this guide represent standard and effective approaches for obtaining reliable theoretical data on GeBr₄ and related molecules. Further research providing specific calculated values for vibrational frequencies and electronic properties would be highly valuable for a complete comparative analysis.

An In-depth Technical Guide on the Theoretical Properties of the Germanium Tetrabromide Molecule

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical properties of the Germanium tetrabromide (GeBr4) molecule. The content herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's molecular characteristics.

Molecular Geometry

Germanium tetrabromide possesses a well-defined molecular structure, characterized by a central germanium atom covalently bonded to four bromine atoms. The molecule adopts a tetrahedral geometry, a configuration that minimizes electron-electron repulsion and results in a stable structure.[1] This arrangement places the bromine atoms at the vertices of a regular tetrahedron with the germanium atom at its center.

The hybridization of the central germanium atom is sp³, involving the mixing of one 4s and three 4p orbitals to form four equivalent hybrid orbitals. These sp³ orbitals then form sigma bonds with the 4p orbitals of the four bromine atoms.

Quantitative data regarding the molecular geometry of Germanium tetrabromide is summarized in the table below.

| Parameter | Value | Experimental Method |

| Bond Length (Ge-Br) | 2.264(1) Å - 2.269(1) Å | X-ray Diffraction[2] |

| Bond Angle (Br-Ge-Br) | 109° - 110° | X-ray Diffraction[2] |

Electronic Properties

The electronic properties of Germanium tetrabromide are largely dictated by the electronegativity difference between germanium and bromine and the molecule's symmetrical structure. Bromine has a higher electronegativity (2.96 on the Pauling scale) compared to germanium (2.01), leading to polar Ge-Br bonds.

Despite the polarity of the individual bonds, the overall molecule is nonpolar. This is a direct consequence of its symmetrical tetrahedral geometry, which causes the dipole moments of the four Ge-Br bonds to cancel each other out, resulting in a net dipole moment of zero.

A summary of the key electronic properties is provided in the table below.

| Property | Value/Description |

| Molecular Polarity | Nonpolar |

| Hybridization of Ge | sp³ |

| Electronegativity of Ge | 2.01 (Pauling scale) |

| Electronegativity of Br | 2.96 (Pauling scale) |

Vibrational Spectroscopy

The vibrational modes of Germanium tetrabromide can be investigated using infrared (IR) and Raman spectroscopy.[3] For a tetrahedral molecule like GeBr4, there are four fundamental vibrational modes. These modes are classified according to their symmetry as A1, E, and T2. The activity of these modes in IR and Raman spectroscopy is governed by selection rules. The A1 and E modes are Raman active only, while the T2 modes are both Raman and IR active.

The fundamental vibrational frequencies for Germanium tetrabromide are presented in the table below.

| Mode Number | Symmetry | Frequency (cm⁻¹) | Spectroscopic Activity |

| 1 | A1 | 235 | Raman |

| 2 | E | 79 | Raman |

| 3 | T2 | 327 | Raman, IR |

| 4 | T2 | 112 | Raman, IR |

Data sourced from the NIST Chemistry Webbook.[4]

Thermodynamic Properties

The thermodynamic properties of Germanium tetrabromide provide insights into its stability and phase behavior. Key thermodynamic data for GeBr4 are compiled in the following table.

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔfH⦵298) | 83.3 | kcal/mol[1] |

| Enthalpy of Fusion (ΔfusH) | 12.85 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 46.6 ± 0.3 | kJ/mol |

| Enthalpy of Sublimation (ΔsubH°) | 58.6 ± 1.2 | kJ/mol |

Crystal Structure

Germanium tetrabromide is known to exist in two different solid-state modifications depending on the temperature.[1] From room temperature down to approximately -60°C, it adopts a cubic α-modification.[5][6] At lower temperatures, it transitions to a monoclinic β-modification.[1][2][5]

The α-form is isostructural with SnI4, while the β-form crystallizes in a structure similar to SnBr4.[2][5] In the monoclinic β-phase, the germanium atom is surrounded by four crystallographically distinct bromine atoms, with Ge-Br distances ranging from 2.264(1) Å to 2.269(1) Å.[2] The Br-Ge-Br angles are close to the ideal tetrahedral angle, falling between 109° and 110°.[2]

| Property | α-GeBr4 | β-GeBr4 |

| Crystal System | Cubic | Monoclinic |

| Temperature Range | Room Temperature to -60°C | Below -60°C |

| Isostructural with | SnI4 | SnBr4 |

Methodologies

Experimental Protocols

1. X-ray Crystallography:

The determination of the crystal structure of Germanium tetrabromide is achieved through single-crystal X-ray diffraction.[7][8]

-

Sample Preparation: Single crystals of GeBr4 are grown from the liquid phase by careful freezing and melting cycles in a sealed glass capillary under an inert atmosphere (e.g., argon).[2]

-

Data Collection: The crystal is mounted on a goniometer and cooled to the desired temperature (e.g., 93 K for the β-modification).[2] A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is produced, and the intensities of the diffracted X-rays are recorded by a detector.[7]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined from the diffraction pattern and refined using least-squares methods to obtain the final crystal structure, including bond lengths and angles.[7]

2. Gas-Phase Electron Diffraction (GED):

This technique is used to determine the molecular structure of GeBr4 in the gas phase, free from intermolecular interactions present in the solid state.[9]

-

Experimental Setup: A high-energy beam of electrons is directed at a gaseous stream of GeBr4 molecules in a vacuum chamber.

-

Data Acquisition: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.[9]

-

Data Analysis: The scattering intensity is analyzed as a function of the scattering angle to determine the internuclear distances and bond angles of the molecule.[9]

3. Raman and Infrared Spectroscopy:

These techniques are employed to probe the vibrational modes of the GeBr4 molecule.[3]

-

Raman Spectroscopy: A monochromatic laser beam is directed at the sample. The scattered light is collected and analyzed by a spectrometer. The Raman spectrum consists of Stokes and anti-Stokes lines, which are shifted in frequency from the incident laser line corresponding to the vibrational modes of the molecule.[10]

-

Infrared Spectroscopy: A beam of infrared radiation is passed through the sample. The detector measures the amount of light absorbed at different frequencies. The absorption of infrared radiation corresponds to the excitation of the molecule's vibrational modes.[3]

Computational Protocols

1. Density Functional Theory (DFT) Calculations:

DFT is a widely used computational method to predict the theoretical properties of molecules like GeBr4.[11][12]

-

Geometry Optimization: The molecular geometry of GeBr4 is optimized to find the lowest energy structure. This provides theoretical values for bond lengths and angles.

-

Vibrational Frequency Calculation: The vibrational frequencies and their corresponding normal modes are calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be compared with experimental IR and Raman spectra.[11]

-

Electronic Property Calculation: DFT can also be used to calculate various electronic properties, such as the molecular orbital energies, charge distribution, and dipole moment.

2. Ab Initio Calculations:

Ab initio methods are another class of computational techniques used to study molecular properties from first principles, without the use of empirical parameters.[13][14][15]

-

Methodology: These calculations solve the electronic Schrödinger equation to obtain the wavefunction and energy of the molecule.

-

Applications: Ab initio methods can be used to calculate a wide range of properties, including molecular geometry, vibrational frequencies, and electronic structure, often with high accuracy.[15][16]

Visualization

Caption: Workflow for GeBr4 characterization.

References

- 1. Germanium tetrabromide - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. DFT Calculations - Prof. Dr. U. Schatzschneider [chemie.uni-wuerzburg.de]

- 12. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. chalcogen.ro [chalcogen.ro]

- 14. Computing vibrational spectra from ab initio molecular dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. Molecular Vibrations [www2.ess.ucla.edu]

Molecular Geometry of Germanium Tetrabromide (GeBr₄)

An In-depth Technical Guide to the Molecular Geometry and Polarity of Germanium Tetrabromide (GeBr₄)

This guide provides a comprehensive analysis of the molecular structure and polarity of Germanium tetrabromide (GeBr₄), a compound significant in various chemical applications. The following sections detail its molecular geometry based on Valence Shell Electron Pair Repulsion (VSEPR) theory and an analysis of its molecular polarity.

The three-dimensional arrangement of atoms in a molecule is crucial for understanding its physical and chemical properties. The molecular geometry of GeBr₄ can be predicted and understood using the VSEPR theory.

VSEPR Theory Analysis

The VSEPR theory posits that the geometry of a molecule is determined by the minimization of electrostatic repulsion between the valence electron pairs around the central atom.[1][2] For Germanium tetrabromide:

-

Central Atom: Germanium (Ge) is the central atom as it is less electronegative than Bromine (Br).[3]

-

Valence Electrons: Germanium (Group 14) has 4 valence electrons. Each of the four Bromine atoms (Group 17) contributes 7 valence electrons.

-

Total Valence Electrons = 4 (from Ge) + 4 × 7 (from Br) = 32 electrons.

-

-

Lewis Structure: The Germanium atom forms single covalent bonds with four Bromine atoms. This arrangement satisfies the octet rule for all atoms, with the central Germanium atom sharing four bonding pairs of electrons.[3]

-

Electron Geometry: With four bonding pairs and no lone pairs of electrons around the central Germanium atom, the electron pairs arrange themselves in a tetrahedral geometry to be as far apart as possible, minimizing repulsion.[3]

-

Molecular Geometry: Since there are no lone pairs on the central atom, the molecular geometry is identical to the electron geometry. Therefore, Germanium tetrabromide has a tetrahedral molecular geometry.[3][4] In this structure, the four bromine atoms are positioned at the vertices of a tetrahedron with the germanium atom at the center.[3]

Bond Angles

In an ideal tetrahedral geometry, the angle between any two bonds is approximately 109.5° .[3][4] This symmetrical arrangement ensures the maximum possible separation between the electron pairs.

Molecular Polarity of Germanium Tetrabromide (GeBr₄)

The polarity of a molecule is determined by both the polarity of its individual bonds and its overall shape.

Bond Polarity

A chemical bond is polar if there is a significant difference in electronegativity between the two bonded atoms.

-

The electronegativity of Germanium (Ge) is approximately 2.01 on the Pauling scale.[4]

-

The electronegativity of Bromine (Br) is approximately 2.96 on the Pauling scale.[4]

The difference in electronegativity (ΔEN) is 2.96 - 2.01 = 0.95.[4] This difference indicates that the Ge-Br bond is polar covalent . The electrons in the bond are pulled closer to the more electronegative bromine atom, creating a partial negative charge (δ-) on the bromine and a partial positive charge (δ+) on the germanium.

Overall Molecular Polarity

While the individual Ge-Br bonds are polar, the overall polarity of the GeBr₄ molecule depends on its symmetrical geometry.

-

In its tetrahedral structure, the four polar Ge-Br bonds are arranged symmetrically around the central germanium atom.[3][4]

-

The individual bond dipoles, which are vector quantities, point from the central germanium atom towards each of the four bromine atoms.

-

Due to the perfect symmetry of the tetrahedral arrangement, these bond dipoles cancel each other out.[3][4]

As a result, Germanium tetrabromide has no net dipole moment and is a nonpolar molecule .[4] This nonpolar nature influences its solubility, making it more soluble in nonpolar organic solvents.[4]

Summary of Properties

The key quantitative data regarding the molecular structure of Germanium tetrabromide are summarized below.

| Property | Value | Reference |

| Molecular Geometry | Tetrahedral | [3][4] |

| Br-Ge-Br Bond Angle | ~109.5° | [3][4] |

| Ge-Br Bond Polarity | Polar | [3][4] |

| Overall Molecular Polarity | Nonpolar | [3][4] |

| Net Dipole Moment | 0 D | [4] |

| Ge Electronegativity | 2.01 | [4] |

| Br Electronegativity | 2.96 | [4] |

| Ge-Br Bond Length | ~234 pm | [3] |

Methodological Basis

The determination of the molecular geometry and polarity of Germanium tetrabromide presented in this guide is based on the widely accepted VSEPR theory and fundamental principles of chemical bonding and electronegativity.[1][2] These theoretical models provide accurate predictions for the structure of simple molecules like GeBr₄, which are consistently supported by experimental data from techniques such as X-ray crystallography.

Visualization of GeBr₄ Molecular Geometry

The following diagram illustrates the tetrahedral structure of the Germanium tetrabromide molecule.

Caption: Tetrahedral molecular geometry of Germanium tetrabromide (GeBr₄).

References

Electronic Band Structure of Germanium Tetrabromide: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the current understanding of the electronic band structure of Germanium tetrabromide (GeBr₄). GeBr₄ is a tetrahalide compound with a tetrahedral molecular geometry that crystallizes in two primary solid-state phases. A thorough knowledge of its electronic properties, particularly the band structure, is crucial for evaluating its potential in electronic and optoelectronic applications. This document synthesizes available theoretical data, outlines the key experimental methodologies for band structure determination, and discusses analogous material studies to build a complete picture. All quantitative data are presented in structured tables, and experimental workflows are visualized using diagrams. This guide is intended for researchers and scientists in the fields of materials science, condensed matter physics, and semiconductor technology.

Introduction

Germanium tetrabromide (GeBr₄) is an inorganic compound that exists as a colorless solid at room temperature.[1] It is characterized by a molecular structure where a central germanium atom is tetrahedrally bonded to four bromine atoms.[2] In the solid state, GeBr₄ exhibits polymorphism, with a cubic α-phase (SnI₄ type) stable at room temperature and a monoclinic β-phase appearing at lower temperatures.[1][3] The electronic band structure of a material dictates its electrical and optical properties, such as conductivity and light absorption, making its study essential for technological applications.

Currently, the understanding of GeBr₄'s electronic structure is primarily derived from theoretical calculations, as direct experimental measurements on the bulk material are not widely reported in the literature. This guide will detail the theoretical predictions and provide the necessary background on the experimental techniques that are crucial for validating these computational models.

Theoretical Framework and Computational Results

The electronic band structure of crystalline solids is most commonly investigated theoretically using Density Functional Theory (DFT).[4] DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] It has been successfully applied to predict various material properties, including band gaps, density of states, and elastic constants.[4] For GeBr₄, DFT calculations provide the most detailed insight currently available into its electronic properties.

Crystal Structure

Accurate crystal structure data is the foundational input for any DFT calculation. GeBr₄ has two known polymorphs:

-

α-GeBr₄: A cubic phase with space group Pa-3, which is stable at room temperature.[3][6]

-

β-GeBr₄: A monoclinic phase with space group P121/c1, which forms at temperatures below approximately -60°C.[3][7]

The majority of available computational data pertains to the room-temperature cubic α-phase.

Predicted Electronic Properties

Computational studies, notably from the Materials Project, have predicted the electronic band structure of α-GeBr₄. The key quantitative results from these DFT calculations are summarized in the table below.

| Property | Predicted Value | Method | Source |

| Band Gap | 3.00 eV | DFT | Materials Project |

| Crystal System | Cubic | - | [3][6] |

| Space Group | Pa-3 | - | [3][6] |

| Formation Energy | -1.062 eV/atom | DFT | Materials Project |

Table 1: Summary of Theoretical Data for α-GeBr₄.

The predicted band gap of 3.00 eV suggests that Germanium tetrabromide is a wide-band-gap semiconductor, which would make it transparent to visible light and electrically insulating in its pure form.

Experimental Protocols for Band Structure Determination

While specific experimental data for GeBr₄ is scarce, several well-established techniques are used to probe the electronic band structure of solids. This section details the methodologies for the most relevant of these experiments.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for directly measuring the electronic structure of materials. It is based on the photoelectric effect, where incident photons excite electrons, causing them to be emitted from the material's surface. By analyzing the kinetic energy and emission angle of these photoelectrons, one can reconstruct the occupied electronic states.[8]

There are two main variants of PES:

-

X-ray Photoelectron Spectroscopy (XPS): Uses X-rays to probe core-level electrons, providing information on elemental composition and chemical states.[9]

-

Ultraviolet Photoelectron Spectroscopy (UPS): Uses UV photons to probe valence-band electrons, which are directly involved in chemical bonding and determine the electronic properties near the Fermi level.[9]

ARPES is a sophisticated form of UPS where both the kinetic energy and the emission angle of the photoelectrons are measured. This allows for the direct mapping of the electronic band dispersion (E vs. k), providing the most complete experimental picture of the occupied band structure.

-

Sample Preparation: A single crystal of the material with a clean, atomically flat surface is required. This is typically achieved by cleaving the crystal in-situ under ultra-high vacuum (UHV) conditions to prevent surface contamination.

-

Photon Source: A monochromatic light source, often a gas discharge lamp (e.g., He I at 21.2 eV) or synchrotron radiation, is directed onto the sample.[9]

-

Photoelectron Emission: The incident photons cause the emission of photoelectrons from the sample surface.

-

Electron Energy Analyzer: The emitted electrons are collected by a hemispherical electron energy analyzer, which measures their kinetic energy.

-

Angular Detection: The analyzer is also capable of resolving the angle at which the electrons are emitted.

-

Data Analysis: The binding energy (BE) of the electron in the solid is calculated using the equation: BE = hν - KE - Φ, where hν is the photon energy, KE is the measured kinetic energy, and Φ is the work function of the spectrometer. By rotating the sample or the detector, the band structure can be mapped along different high-symmetry directions in the Brillouin zone.

The logical workflow for an ARPES experiment is illustrated in the diagram below.

Optical Spectroscopy

Optical spectroscopy techniques, such as UV-Visible absorption and photoluminescence spectroscopy, provide an indirect method to determine the band gap of a semiconductor. These methods probe the energy difference between the valence band maximum and the conduction band minimum by observing the absorption or emission of photons.

-

Sample Preparation: A thin film of the material is deposited on a transparent substrate, or a solution of the material is prepared in a transparent solvent.

-

Spectrometer Setup: A UV-Visible spectrophotometer is used, which consists of a light source (typically deuterium (B1214612) and tungsten lamps), a monochromator to select the wavelength, a sample holder, and a detector.

-

Measurement: The intensity of light passing through a reference (substrate or solvent alone) and the sample is measured over a range of wavelengths.

-

Data Analysis: The absorbance is calculated from the measured intensities. For a direct band gap semiconductor, a Tauc plot is constructed by plotting (αhν)² versus photon energy (hν), where α is the absorption coefficient. The band gap is determined by extrapolating the linear portion of the plot to the energy axis. For an indirect band gap, (αhν)¹/² is used instead.

The process of determining the band gap via optical spectroscopy is shown below.

References

- 1. Germanium tetrabromide - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. arxiv.org [arxiv.org]

- 5. air.unimi.it [air.unimi.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Home - Scienta Omicron [scientaomicron.com]

thermodynamic properties of Germanium tetrabromide

An In-depth Technical Guide to the Thermodynamic Properties of Germanium Tetrabromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germanium tetrabromide (GeBr₄) is an inorganic compound of significant interest in materials science, particularly in the synthesis of germanium-containing materials for semiconductor and optical applications.[1] A thorough understanding of its thermodynamic properties is crucial for controlling reaction conditions, purification processes, and material deposition. This technical guide provides a comprehensive overview of the known thermodynamic data for GeBr₄, details the experimental methodologies used for their determination, and presents this information in a clear, accessible format for researchers and professionals.

General Properties of Germanium Tetrabromide

Germanium tetrabromide is a colorless, crystalline solid at room temperature that is sensitive to moisture.[2][3][4] It is soluble in organic solvents like benzene (B151609) and carbon tetrachloride.[5] The fundamental physical and chemical properties of GeBr₄ are summarized in Table 1.

Table 1: General Properties of Germanium Tetrabromide

| Property | Value | Source(s) |

| Chemical Formula | GeBr₄ | [2] |

| Molar Mass | 392.246 g/mol | [2] |

| Appearance | Colorless to white/gray crystalline solid | [2][4][5] |

| Density | 3.13 g/cm³ (at 29°C) | [3][5] |

| Melting Point | 26.1 °C (299.25 K) | [3][5] |

| Boiling Point | 185.9 °C (459.05 K) - 186.8 °C (459.95 K) | [2][5][6] |

| CAS Number | 13450-92-5 | [2] |

Thermodynamic Data

The thermodynamic characteristics of GeBr₄ are essential for modeling its behavior in various chemical and physical processes. Key data points, including enthalpy, entropy, and heat capacity, have been determined through various experimental techniques.

Enthalpy and Entropy

The standard enthalpy of formation, enthalpy of phase transitions, and standard molar entropy are critical values for predicting the spontaneity and energy changes of reactions involving GeBr₄. These values are compiled in Table 2.

Table 2: Enthalpy and Entropy Data for Germanium Tetrabromide

| Property | Value | Units | State | Source(s) |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -348.1 | kJ/mol | Liquid | [5] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -298.7 | kJ/mol | Gas | [5] |

| Enthalpy of Vaporization (ΔvapH) | 41 | kJ/mol | - | [5] |

| Enthalpy of Fusion (ΔfusH) | Data not available in search results | kJ/mol | - | [7] |

| Standard Molar Entropy (S⁰₂₉₈) | 396 | J/(mol·K) | Gas | [5] |

Heat Capacity

The molar heat capacity at constant pressure indicates the amount of heat required to raise the temperature of one mole of the substance.

Table 3: Molar Heat Capacity of Germanium Tetrabromide

| Property | Value | Units | State | Source(s) |

| Molar Heat Capacity (Cp) | 101.7 | J/(mol·K) | Gas | [5] |

Phase Transitions and Crystal Structure

Germanium tetrabromide undergoes distinct phase transitions, including a solid-solid transition at low temperatures.

-

Solid Phases : GeBr₄ exhibits polymorphism. From room temperature down to approximately -60 °C (213 K), it exists in a cubic α-form.[2] At lower temperatures, it transitions to a monoclinic β-form.[2][8]

-

Melting and Boiling : It melts into a colorless liquid at 26.1 °C and boils at approximately 186 °C.[2][5]

Caption: Phase transitions of Germanium tetrabromide.

Experimental Protocols

The thermodynamic data presented in this guide are derived from specific experimental procedures. The methodologies for key measurements are detailed below.

Synthesis of Germanium Tetrabromide

A common method for preparing GeBr₄ involves the direct reaction of elemental germanium with bromine.[6]

-

Reaction Setup : Finely divided germanium powder is placed in a round-bottom flask fitted with a reflux condenser and a separatory funnel.

-

Reaction : An excess of liquid bromine is slowly added to the germanium from the separatory funnel.

-

Reflux : The mixture is heated and refluxed for several hours (e.g., four hours at 60°C) to ensure the complete conversion of germanium to germanium tetrabromide.[6]

-

Purification :

Vapor Pressure Determination

The vapor pressure of GeBr₄ was determined over a temperature range from 0°C to its boiling point using a static method with a membrane null manometer.[6][11] This method balances the vapor pressure of the sample against a known external pressure.

Caption: Experimental workflow for vapor pressure determination.

Calorimetry

-

Mixing Calorimetry : The temperature dependence of the enthalpy of liquid GeBr₄ was determined using mixing calorimetry.[11] This technique measures the heat change that occurs upon mixing the substance with a reference material at a different temperature.

-

Solution Calorimetry : The standard enthalpy of formation of liquid GeCl₄ (a related compound) was determined by measuring the enthalpies of solution of germanium metal and liquid GeCl₄ in sodium hydroxide (B78521) solutions containing hydrogen peroxide.[12] A similar calorimetric approach was used for GeBr₄.[13]

Conclusion

This guide has summarized the critical , including its enthalpy of formation, entropy, heat capacity, and phase transition characteristics. The data, presented in structured tables, provides a valuable resource for professionals in chemistry and materials science. Furthermore, the detailed experimental protocols offer insight into the rigorous methods required for obtaining reliable thermodynamic data, ensuring reproducibility and fostering a deeper understanding of the material's behavior under varied conditions.

References

- 1. Page loading... [guidechem.com]

- 2. Germanium tetrabromide - Wikipedia [en.wikipedia.org]

- 3. GERMANIUM TETRABROMIDE | 13450-92-5 [chemicalbook.com]

- 4. WebElements Periodic Table » Germanium » germanium tetrabromide [winter.group.shef.ac.uk]

- 5. germanium(IV) bromide [chemister.ru]

- 6. pubs.acs.org [pubs.acs.org]

- 7. germanium tetrabromide [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Germane, tetrabromo- | Br4Ge | CID 26011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Germanium (IV) bromide | Tetrabromogermane | GeBr4 – Ereztech [ereztech.com]

An In-depth Technical Guide to the Solid-State Phase Transitions of Germanium Tetrabromide

For Researchers, Scientists, and Drug Development Professionals

Germanium tetrabromide (GeBr₄) is a colorless, crystalline solid at room temperature that undergoes a significant structural transformation at lower temperatures.[1] Understanding the solid-state phase transitions of this compound is crucial for its application in various fields, including as a precursor for germanium-containing materials and in organic synthesis.[2] This technical guide provides a comprehensive overview of the phase transitions of solid-state GeBr₄, detailing its crystallographic structures, thermodynamic properties, and the experimental methods used for their characterization.

Crystalline Phases and Transitions

Solid Germanium tetrabromide is known to exist in at least two distinct crystalline phases, designated as the α-phase and the β-phase.[1][3]

-

α-Phase (alpha-GeBr₄): This is the stable form at room temperature and down to approximately -60 °C (213 K).[1][3][4] It possesses a cubic crystal structure.[1][3][5]

-

β-Phase (beta-GeBr₄): At lower temperatures, GeBr₄ transforms into the β-phase, which has a monoclinic crystal structure.[1][3]

The transition from the monoclinic low-temperature β-phase to the high-temperature cubic α-phase occurs at a temperature of 168 K.[6] Temperature-dependent X-ray powder diffraction studies have confirmed the existence of the cubic α-modification from room temperature down to about -60 °C, with the monoclinic β-modification appearing at lower temperatures.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the phase transitions and crystallographic structures of Germanium tetrabromide.

Table 1: Phase Transition Data

| Parameter | Value | Reference |

| α to β Transition Temperature | ~ -60 °C (213 K) | [1][3][4] |

| β to α Transition Temperature | 168 K | [6] |

| Melting Point | 26 °C (299.15 K) | [7][8] |

Table 2: Crystallographic Data

| Parameter | α-GeBr₄ (Room Temperature) | β-GeBr₄ (Low Temperature) |

| Crystal System | Cubic | Monoclinic |

| Space Group | Pa-3 | P2₁/c |

| Lattice Parameters | a = 11.1723 Å | a = 10.45 Å, b = 7.16 Å, c = 10.48 Å, β = 109.9° |

| Z (formula units/cell) | 8 | 4 |

| Isotypic Structure | SnI₄ type | SnBr₄ type |

| Reference | [5][9] | [3] |

Table 3: Thermodynamic Properties

| Parameter | Value | Units | Method | Reference |

| Enthalpy of Fusion (ΔfusH) | 12.85 | kJ/mol | Adiabatic Calorimetry | [10] |

| Enthalpy of Vaporization (ΔvapH°) | 46.6 ± 0.3 | kJ/mol | N/A | [10] |

| Enthalpy of Sublimation (ΔsubH°) | 58.6 ± 1.2 | kJ/mol | N/A | [10] |

Experimental Protocols

The characterization of the phase transitions of Germanium tetrabromide involves several key experimental techniques.

3.1. X-ray Diffraction (XRD)

-

Objective: To determine the crystal structure of the different solid phases and to monitor structural changes as a function of temperature.

-

Methodology:

-

A powdered sample of GeBr₄ is placed in a sample holder within a diffractometer.

-

For temperature-dependent studies, the sample holder is mounted on a cryostat capable of cooling the sample to the desired low temperatures.

-

A monochromatic X-ray beam is directed at the sample.

-

The diffracted X-rays are detected at various angles (2θ).

-

The resulting diffraction pattern (intensity vs. 2θ) is analyzed to determine the lattice parameters and space group of the crystal structure at each temperature.

-

By collecting diffraction patterns at incrementally changing temperatures, the phase transition temperature can be identified by the abrupt change in the diffraction pattern, indicating a change in the crystal structure from cubic (α-phase) to monoclinic (β-phase).[3][6]

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with phase transitions and to determine the transition temperatures and enthalpies.

-

Methodology:

-

A small, weighed amount of GeBr₄ is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.

-

The temperature of the sample and reference is increased or decreased at a constant rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

A phase transition will appear as an endothermic or exothermic peak in the DSC thermogram. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

-

3.3. Static Method with Membrane Null Manometer

-

Objective: To measure the vapor pressure over solid and liquid GeBr₄ at different temperatures to determine thermodynamic characteristics of sublimation and vaporization.

-

Methodology:

-

A sample of GeBr₄ is placed in a thermostatically controlled cell connected to a membrane null manometer.

-

The temperature of the cell is precisely controlled and varied over the desired range.

-

The vapor pressure of the GeBr₄ at each temperature is balanced by an external pressure of an inert gas, causing a thin glass membrane to be in a null position.

-

The external pressure, which is equal to the vapor pressure of the sample, is measured.

-

By measuring the vapor pressure at different temperatures, the thermodynamic properties such as the enthalpy of sublimation and vaporization can be calculated using the Clausius-Clapeyron equation.[11]

-

Visualization of Phase Transitions

The following diagram illustrates the relationship between the different phases of Germanium tetrabromide as a function of temperature.

References

- 1. Germanium tetrabromide - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Germanium(IV)-bromid – Wikipedia [de.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. WebElements Periodic Table » Germanium » germanium tetrabromide [winter.group.shef.ac.uk]

- 8. WebElements Periodic Table » Germanium » germanium tetrabromide [webelements.com]

- 9. Germane, tetrabromo- | Br4Ge | CID 26011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. germanium tetrabromide [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Germanium Tetrabromide Chemical Vapor Deposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the chemical vapor deposition (CVD) of germanium thin films using germanium tetrabromide (GeBr₄) as a precursor. While the use of GeBr₄ for CVD is not as extensively documented as other germanium precursors like germane (B1219785) (GeH₄) or germanium tetrachloride (GeCl₄), these notes offer a comprehensive guide based on the known chemical properties of GeBr₄ and established CVD principles for related halide precursors. The protocols herein are intended as a foundational framework for process development and optimization.

Germanium thin films are of significant interest in various fields, including electronics, photonics, and catalysis, owing to their unique optical and electronic properties. CVD offers a versatile method for producing high-quality germanium films with precise thickness control. Germanium tetrabromide is a solid at room temperature, which can offer advantages in terms of storage and handling safety compared to gaseous precursors.

Precursor Properties: Germanium Tetrabromide (GeBr₄)

A thorough understanding of the precursor's physical and chemical properties is crucial for developing a successful CVD process.

| Property | Value |

| Chemical Formula | GeBr₄ |

| Molar Mass | 392.22 g/mol |

| Appearance | Colorless, fuming crystalline solid |

| Melting Point | 26.1 °C (79.0 °F; 299.2 K) |

| Boiling Point | 186.5 °C (367.7 °F; 459.6 K) |

| Solubility | Soluble in absolute alcohol, chloroform, benzene, ether |

| Reactivity | Reacts with water to form hydrobromic acid and germanium dioxide. |

Safety Precautions

Germanium tetrabromide is a corrosive and hazardous material that requires strict safety protocols.[1][2]

-

Handling: Always handle GeBr₄ in a well-ventilated fume hood.[1] Avoid inhalation of fumes and direct contact with skin and eyes.[1] Personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, a face shield, and a lab coat, is mandatory.[1]

-

Storage: Store GeBr₄ in a cool, dry, and well-ventilated area away from moisture and incompatible materials.[1] The container must be tightly sealed to prevent exposure to atmospheric moisture, which can lead to hydrolysis and the release of corrosive hydrobromic acid.

-

Spills: In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. Do not use water to clean up spills as it reacts violently with GeBr₄.

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Experimental Protocols

The following protocols are proposed as a starting point for the development of a GeBr₄ CVD process. Optimization of these parameters will be necessary to achieve desired film properties. The process is adapted from established procedures for germanium tetrachloride (GeCl₄) CVD.[3][4][5]

Substrate Preparation

-

Substrate Selection: Single-crystal silicon (100) wafers are a common substrate for germanium epitaxy. Other substrates like sapphire or germanium wafers can also be used.

-

Cleaning: A thorough cleaning of the substrate is critical to remove organic and inorganic contaminants and the native oxide layer. A standard RCA clean or a piranha etch followed by a dilute hydrofluoric acid (HF) dip is recommended.

-

Loading: Immediately load the cleaned substrate into the CVD reactor to minimize re-oxidation of the surface.

CVD Process Parameters

The following table outlines suggested starting parameters for the GeBr₄ CVD process. These are based on typical values for halide-based germanium CVD and will require empirical optimization.

| Parameter | Recommended Starting Range | Notes |

| Substrate Temperature | 600 - 850 °C | Lower temperatures may lead to amorphous films, while higher temperatures can increase crystallinity but may also lead to rougher surface morphology. A study on GeCl4 showed optimal deposition at 750°C.[3] |

| GeBr₄ Bubbler Temperature | 30 - 50 °C | The bubbler temperature will determine the vapor pressure of the GeBr₄ precursor. This should be kept below the melting point to ensure consistent sublimation for vapor delivery. |

| Carrier Gas | Hydrogen (H₂) or Argon (Ar) | Hydrogen can act as a reducing agent, which may be beneficial for the deposition process. Argon is an inert alternative. |

| Carrier Gas Flow Rate | 50 - 200 sccm | This will control the delivery rate of the GeBr₄ vapor to the reactor. |

| Reactor Pressure | 10 - 760 Torr (Atmospheric Pressure) | The pressure will influence the gas phase reactions and the boundary layer thickness at the substrate surface. |

| Deposition Time | 10 - 60 minutes | This will determine the final thickness of the germanium film. |

Deposition Procedure

-

System Purge: Purge the CVD reactor and all gas lines with an inert gas (e.g., Argon) to remove any residual air and moisture.

-

Substrate Heating: Heat the substrate to the desired deposition temperature under a continuous flow of the carrier gas.

-

Precursor Introduction: Once the substrate temperature is stable, divert the carrier gas flow through the GeBr₄ bubbler to introduce the precursor vapor into the reactor.

-

Deposition: Allow the deposition to proceed for the desired amount of time.

-

Process Termination: Stop the flow of the GeBr₄ precursor by bypassing the bubbler.

-

Cooling: Cool the substrate down to room temperature under a continuous flow of the carrier gas.

-

Venting and Unloading: Once the system has cooled, vent the reactor to atmospheric pressure with an inert gas and unload the coated substrate.

Process Chemistry and Logic

The chemical vapor deposition of germanium from GeBr₄ is expected to proceed via thermal decomposition of the precursor on the heated substrate surface. The overall reaction can be simplified as:

GeBr₄(g) → Ge(s) + 2Br₂(g)

In the presence of hydrogen as a carrier gas, a reduction reaction may also occur:

GeBr₄(g) + 2H₂(g) → Ge(s) + 4HBr(g)

The actual deposition process is more complex and involves several steps including mass transport of the precursor to the substrate, adsorption onto the surface, surface diffusion, chemical reaction (decomposition), and desorption of byproducts.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Germanium Tetrabromide in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium (Ge) nanoparticles have garnered significant interest within the scientific community due to their unique quantum confinement effects, high carrier mobility, and a large exciton (B1674681) Bohr radius, making them promising candidates for applications in optoelectronics, energy conversion, and bioimaging. The synthesis of size-monodisperse and crystalline Ge nanoparticles is crucial for harnessing their full potential. Germanium tetrabromide (GeBr₄) serves as a key precursor in several synthetic routes, offering a pathway to high-quality germanium nanocrystals.

This document provides detailed application notes and protocols for the synthesis of germanium nanoparticles using Germanium tetrabromide, drawing from established research in the field. The protocols outlined below focus on two primary methods: the reduction of GeBr₄ in inverse micelles and the disproportionation of a metastable Ge(I)Br solution.

Data Presentation

Table 1: Synthesis Parameters for Ge Nanoparticles via Reduction of Germanium Halides

| Precursor | Reducing Agent | Synthesis Method | Average Nanoparticle Size | Reference |

| GeBr₄ | LiAlH₄ | Inverse Micelle Reduction | Not specified in abstract | [1] |

| GeBr₄ | Li(C₂H₅)₃BH | Inverse Micelle Reduction | Not specified in abstract | [1] |

| GeBr₄ | LiBH₄ | Inverse Micelle Reduction | Not specified in abstract | [1] |

| GeBr₄ | Li[CH(CH₃)CH₂CH₃]₃BH | Inverse Micelle Reduction | Not specified in abstract | [1] |

| GeCl₄ | LiAlH₄ | Inverse Micelle Reduction | Not specified in abstract | [1] |

| GeCl₄ | Li(C₂H₅)₃BH | Inverse Micelle Reduction | Not specified in abstract | [1] |

| GeCl₄ | LiBH₄ | Inverse Micelle Reduction | Not specified in abstract | [1] |

| GeCl₄ | Li[CH(CH₃)CH₂CH₃]₃BH | Inverse Micelle Reduction | Not specified in abstract | [1] |

Table 2: Nanoparticle Size Control via Disproportionation of Metastable Ge(I)Br Solution

| Reaction Temperature (°C) | Reaction Time | Average Nanoparticle Diameter (nm) | Reference |

| 35 | Time-dependent | 2 - 10 | [2] |

| 45 | Time-dependent | 2 - 10 | [2] |

| 55 | 16 hours | up to 10 | [3] |

Experimental Protocols

Protocol 1: Synthesis of Germanium Nanocrystals by Reduction of GeBr₄ in Inverse Micelles

This method involves the reduction of Germanium tetrabromide by a hydride reducing agent within an inverse micelle system. The size of the nanocrystals can be regulated by varying the germanium precursor and the strength of the reducing agent.[1]

Materials:

-

Germanium tetrabromide (GeBr₄)

-

Hydride reducing agents (e.g., LiAlH₄, Li(C₂H₅)₃BH, LiBH₄)

-

Surfactant (e.g., dioctyl sulfosuccinate (B1259242) sodium salt - AOT)

-

Nonpolar solvent (e.g., heptane)

-

Polar solvent (e.g., deionized water)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Inverse Micelle Preparation:

-

Prepare a solution of the surfactant in a nonpolar solvent under an inert atmosphere.

-

Add a specific amount of polar solvent to form inverse micelles. The size of the water pool within the micelle can influence the final nanoparticle size.

-

-

Precursor and Reducing Agent Introduction:

-

In separate flasks under inert atmosphere, prepare a solution of GeBr₄ in the nonpolar solvent and a solution of the chosen hydride reducing agent in a suitable solvent.

-

Introduce the GeBr₄ solution into the inverse micelle solution and stir to ensure encapsulation of the precursor within the micelles.

-

Slowly add the reducing agent solution to the micellar solution containing GeBr₄.

-

-

Reaction and Nanoparticle Formation:

-

The reduction of GeBr₄ to Ge⁰ occurs within the confined space of the inverse micelles, leading to the nucleation and growth of Ge nanoparticles.

-

The reaction is typically carried out at room temperature.

-

-

Purification and Isolation:

-

After the reaction is complete, the nanoparticles can be isolated by breaking the micellar structure, often by adding a polar solvent like ethanol (B145695) or methanol, which causes the nanoparticles to precipitate.

-

Centrifuge the solution to collect the nanoparticle pellet.

-

Wash the pellet multiple times with a suitable solvent to remove any unreacted precursors, byproducts, and surfactant.

-

Dry the purified nanoparticles under vacuum.

-

Characterization:

-

Transmission Electron Microscopy (TEM): To determine the size, shape, and size distribution of the synthesized nanoparticles.[1]

-

UV-Visible Absorbance and Photoluminescence Spectroscopy: To investigate the quantum confinement effects.[1]

Protocol 2: Synthesis of Halide-Terminated Ge Nanoparticles from Metastable Ge(I)Br Solution

This novel route involves the disproportionation of a metastable Ge(I)Br solution to yield halide-terminated colloidal Ge nanoparticles with a narrow size distribution.[2]

Materials:

-

Source of Ge(I)Br (prepared via a co-condensation technique)

-

Tetrahydrofuran (THF)

-

Tri-n-butylphosphine (PnBu₃)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Preparation of Metastable Ge(I)Br Solution:

-

Disproportionation Reaction:

-

The metastable Ge(I)Br solution (in a solvent mixture like THF and PnBu₃) is slowly warmed to room temperature under stirring.[2]

-